Prostanozol Prostanozol Prostanozol is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Brand Name: Vulcanchem
CAS No.: 1186001-41-1
VCID: VC3287442
InChI: InChI=1S/C25H38N2O2/c1-24-11-10-20-18(19(24)8-9-22(24)29-23-5-3-4-12-28-23)7-6-17-13-21-16(15-26-27-21)14-25(17,20)2/h15,17-20,22-23H,3-14H2,1-2H3,(H,26,27)/t17-,18-,19-,20-,22-,23?,24-,25-/m0/s1
SMILES: CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=C(C5)NN=C6)C
Molecular Formula: C25H38N2O2
Molecular Weight: 398.6 g/mol

Prostanozol

CAS No.: 1186001-41-1

Cat. No.: VC3287442

Molecular Formula: C25H38N2O2

Molecular Weight: 398.6 g/mol

* For research use only. Not for human or veterinary use.

Prostanozol - 1186001-41-1

Specification

CAS No. 1186001-41-1
Molecular Formula C25H38N2O2
Molecular Weight 398.6 g/mol
IUPAC Name (1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene
Standard InChI InChI=1S/C25H38N2O2/c1-24-11-10-20-18(19(24)8-9-22(24)29-23-5-3-4-12-28-23)7-6-17-13-21-16(15-26-27-21)14-25(17,20)2/h15,17-20,22-23H,3-14H2,1-2H3,(H,26,27)/t17-,18-,19-,20-,22-,23?,24-,25-/m0/s1
Standard InChI Key AGJAMJZFPDQSEW-KOTDIDPQSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(CC6=C(C5)NN=C6)C
SMILES CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=C(C5)NN=C6)C
Canonical SMILES CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=C(C5)NN=C6)C

Introduction

Chemical Structure and Properties

Molecular Structure

Prostanozol features a distinctive molecular architecture with a pyrazole ring fused to the A-ring of the steroid nucleus. Specifically, it is characterized as 17β-hydroxy-5α-androst-2-eno-(3,2-c)-pyrazole in its free form . The compound exists in two primary forms: the "free" form with a hydroxyl group at position 17, and a form with a tetrahydropyranyl ether (THP) group at the 17-position, which is sometimes referred to as Prostanozol-THP .

Physical and Chemical Properties

The fundamental physical and chemical properties of Prostanozol are summarized in the following table:

PropertyValue
Molecular FormulaC25H38N2O2 (with THP group) / C20H28N2O (free form)
Molecular Weight398.6 g/mol (with THP group) / 314 g/mol (free form)
CAS Number1186001-41-1
Deprecated CAS1372158-10-5
Physical StateSolid
Creation Date2012-03-21
Last Modified2025-03-29

The compound is relatively stable but exhibits specific solubility characteristics. Research has shown that Prostanozol-THP dissolves poorly in methanol but dissolves effectively in ether, which has implications for analytical procedures .

Identifiers and Synonyms

Prostanozol is registered under various identifiers and synonyms in chemical databases and regulatory contexts:

Identifier TypeValue
PubChem CID56842253
UNIIJNU1579M5D
DSSTox Substance IDDTXSID40152178
Nikkaji NumberJ2.389.966C
WikidataQ27281594
Synonyms- Prostanozolol
- (3,2-C)Pyrazole-5α-etioallocholane-17β-tetrahydropyranol
- 1'H-Androstano(3,2-c)pyrazole, 17-((tetrahydro-2H-pyran-2-yl)oxy)-, (5α,17β)-
- 2'H-Androst-2-eno(3,2-c)pyrazole, 17-((tetrahydro-2H-pyran-2-yl)oxy)-, (5α,17β)-

These diverse identifiers facilitate accurate referencing and identification of the compound across scientific literature and regulatory documents .

Metabolism and Pharmacokinetics

Metabolic Pathways

Prostanozol undergoes extensive metabolism in the human body, primarily via hepatic pathways. Research using human liver microsomes (HLM) in vitro and humanized mice models in vivo has provided significant insights into these metabolic processes. The compound is subject to both Phase I (functionalization) and Phase II (conjugation) metabolic transformations .

Phase I metabolism typically involves oxidation, reduction, and hydroxylation reactions catalyzed by cytochrome P450 enzymes. Phase II metabolism generally includes conjugation processes such as glucuronidation or sulfation, which enhance the water solubility of metabolites and facilitate urinary excretion .

Studies have demonstrated a strong correlation between the metabolic profiles observed in vitro using human liver microsomes and those detected in vivo in humanized mouse models. This correlation validates these experimental approaches for investigating Prostanozol metabolism .

Metabolites

Comprehensive metabolic studies have identified at least 13 distinct metabolites of Prostanozol. Based on their structural characteristics, these metabolites have been categorized into seven major types, designated as M1-M7 in research literature .

The primary metabolic transformations observed include:

  • Hydroxylation at various positions of the steroid backbone

  • Oxidation of the 17β-hydroxyl group to form a ketone

  • Combined hydroxylation and ketone formation

  • Reduction of double bonds

  • Various conjugation reactions

Notably, both the parent compound and its metabolites can be detected in urine samples following administration, which is significant for anti-doping testing protocols .

Detection Methods

Several analytical methods have been developed and validated for the detection of Prostanozol and its metabolites in biological matrices. The primary techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • After trimethylsilyl (TMS) derivatization, Prostanozol exhibits a characteristic molecular ion at m/z 458

    • This method is effective for screening and confirmation testing

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Particularly valuable for precursor ion scanning methods

    • Allows for the detection of metabolites without derivatization requirements

    • Offers high sensitivity and specificity

These analytical approaches have been successfully implemented in both research settings and anti-doping laboratories for the reliable detection of Prostanozol use.

Biological Activity and Research Findings

Supplement Analysis and Anti-Doping Considerations

Prostanozol has been identified as an active component in certain nutritional supplements, including a product called Orastan-E from Gaspari Nutrition . This finding has significant implications for anti-doping efforts, as athletes might inadvertently consume prohibited substances.

Research Methodologies

In Vitro Studies

In vitro approaches have been instrumental in characterizing Prostanozol and investigating its properties:

  • Human liver microsome (HLM) incubations:

    • Provide insights into Phase I and Phase II metabolic pathways

    • Allow for the identification of metabolites through controlled enzymatic reactions

    • Enable comparison with in vivo findings

  • Cell culture models:

    • Assessment of cytotoxicity against various cancer cell lines

    • Determination of IC50 values and selectivity indices

    • Investigation of mechanisms of action, including apoptotic pathways

These controlled laboratory studies offer valuable preliminary data on the biochemical behavior of Prostanozol and structurally related compounds.

In Vivo Models

Animal models have provided complementary information on Prostanozol metabolism under physiological conditions:

  • Humanized liver mouse models:

    • uPA+/+-SCID mice transplanted with human hepatocytes

    • Provide a physiologically relevant system for studying human-specific metabolism

    • Allow for the collection and analysis of urine samples following Prostanozol administration

  • Control non-chimeric mice:

    • Serve as comparators to distinguish human-specific from mouse-specific metabolic pathways

    • Help validate experimental findings

The combination of in vitro and in vivo approaches has enabled a comprehensive characterization of Prostanozol metabolism, with good correlation observed between the different experimental systems .

Analytical Techniques

Advanced analytical methods have been essential for identifying Prostanozol and its metabolites:

  • Chromatographic techniques:

    • Gas chromatography for volatile compounds and derivatives

    • Liquid chromatography for polar and high-molecular-weight compounds

    • Various column chemistries for optimal separation

  • Mass spectrometric detection:

    • Single-stage MS for screening and identification

    • Tandem MS for structural characterization and increased specificity

    • Precursor ion scanning for targeted metabolite detection

  • Spectroscopic methods:

    • Nuclear magnetic resonance (NMR) for structural confirmation

    • Infrared and ultraviolet spectroscopy for additional characterization

These sophisticated analytical approaches have facilitated the detailed study of Prostanozol and its metabolic fate.

Related Compounds and Derivatives

Structural Analogs

Several compounds structurally related to Prostanozol have been investigated for their biological properties:

  • 3'-Hydroxy-prostanozol-17-ketone:

    • Molecular formula: C20H28N2O2

    • Molecular weight: 328.46

    • CAS number: 1173998-80-5

    • Contains a hydroxyl group at the 3' position of the pyrazole ring and a ketone at position 17

  • DHT-derived ring A-condensed pyrazoles:

    • Various derivatives with different substituents on the pyrazole ring

    • Exhibit diverse biological activities, particularly anticancer effects

    • Demonstrate structure-dependent selectivity for different cancer cell types

These structural analogs provide valuable insights into structure-activity relationships and the pharmacological potential of this class of compounds.

Metabolic Products

The metabolism of Prostanozol generates numerous derivatives that may possess altered biological activities:

  • Hydroxylated metabolites:

    • Introduction of hydroxyl groups at various positions of the steroid backbone

    • Potentially altered receptor binding and biological effects

    • Increased water solubility and excretion rates

  • 17-Keto derivatives:

    • Oxidation of the 17β-hydroxyl group to a ketone

    • Modified interaction with androgen receptors

    • Serve as important markers for detection in anti-doping testing

  • Conjugated metabolites:

    • Glucuronide and sulfate conjugates

    • Substantially increased water solubility

    • Primary forms excreted in urine

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator